(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol
Description
“(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol” is a chiral 1,2-ethanediol derivative featuring a phenyl ring substituted with a (2-methoxyethoxy)methoxy group at the meta position. The compound’s stereochemistry (1S configuration) and its polyether side chain distinguish it from simpler ethanediol derivatives.
Properties
IUPAC Name |
(1S)-1-[3-(2-methoxyethoxymethoxy)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-15-5-6-16-9-17-11-4-2-3-10(7-11)12(14)8-13/h2-4,7,12-14H,5-6,8-9H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFYHOBMTFQKKS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC(=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCOC1=CC=CC(=C1)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725042 | |
| Record name | (1S)-1-{3-[(2-Methoxyethoxy)methoxy]phenyl}ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215439-44-4 | |
| Record name | (1S)-1-{3-[(2-Methoxyethoxy)methoxy]phenyl}ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the phenyl ring substituted with a methoxyethoxy group. This can be achieved through the reaction of a phenol derivative with 2-methoxyethanol in the presence of a suitable catalyst.
Formation of the Ethanediol Moiety: The next step involves the introduction of the ethanediol moiety. This can be accomplished through a reaction with ethylene oxide or ethylene glycol under controlled conditions.
Final Coupling Reaction: The final step is the coupling of the substituted phenyl ring with the ethanediol moiety. This can be achieved through a variety of methods, including esterification or etherification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2-ethanediol and propanediol derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison of 1,2-Ethanediol Derivatives
Notes:
- *Molecular weight calculated based on formula.
- For example, the target compound’s (2-methoxyethoxy)methoxy group likely enhances hydrophilicity compared to ethyl or acetyl groups.
Key Findings :
Substituent Effects on Bioactivity: highlights that substituent electronegativity (e.g., halogens, methoxy) on aromatic rings correlates with inhibitory activity in chalcone derivatives. Bulky substituents (e.g., 1,1,3,3-tetramethylbutyl in ) are linked to increased toxicity, suggesting that the target compound’s smaller ether chain may offer a safer profile .
Chirality and Stereochemical Impact :
- The (1S) configuration of the target compound could confer enantioselective properties, a critical factor in drug design. For example, ( ± )-isololiolide () demonstrates the importance of stereochemistry in natural product bioactivity .
Comparison with Propanediol Derivatives: 3-Phenoxy-1,2-propanediol () shares a phenyl-diol backbone but differs in chain length (propanediol vs. ethanediol).
Natural vs. Synthetic Derivatives :
- Natural ethanediols (e.g., from Boletus edulis in ) often feature simpler substituents (ethyl, acetyl), while synthetic analogs like the target compound incorporate complex ether chains for tailored properties .
Biological Activity
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol, a compound with potential biological relevance, has garnered attention in various fields of research. This article explores its biological activity, synthesis methods, and implications in pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 226.27 g/mol. The compound features a phenolic structure with methoxy and ethoxy substituents that may influence its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures can act as antioxidants, potentially scavenging free radicals and reducing oxidative stress .
- Anti-inflammatory Properties : Some derivatives of phenolic compounds have demonstrated anti-inflammatory effects, suggesting that this compound might possess similar properties .
- Neuroprotective Effects : Compounds with similar methoxy groups have been studied for their neuroprotective potential in models of neurodegeneration .
Toxicological Profile
Understanding the safety and toxicity of this compound is crucial for its application:
- Cytotoxicity : Preliminary studies suggest varying degrees of cytotoxicity depending on concentration and exposure duration. A detailed analysis of its effects on cell lines is necessary to establish safety profiles .
- Inhalation Toxicity : Given its potential use in e-cigarettes and other inhalation products, assessments of inhalation toxicity are critical. Current literature indicates a need for further investigation into the long-term effects of exposure to this compound .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the reaction of specific phenolic precursors with methoxylated ethylene glycol derivatives under controlled conditions to yield the desired diol structure .
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant properties of related compounds, it was found that those with similar methoxylated structures exhibited significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing that such compounds could effectively reduce oxidative stress markers in vitro .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of phenolic compounds indicated that those with methoxylated side chains could inhibit neuronal apoptosis in models of oxidative stress. This suggests that this compound may offer protective benefits against neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| Antioxidant Activity | Significant (DPPH assay) |
| Cytotoxicity | Varies by concentration |
| Neuroprotective Potential | Positive correlation observed |
Q & A
Q. What are the recommended synthetic routes for (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol in laboratory settings?
Methodological Answer: The synthesis typically involves two key steps: (1) introducing the methoxyethoxy methoxy group to the phenyl ring and (2) establishing the (1S)-configured ethanediol backbone.
- Step 1 : Coupling 2-methoxyethoxy methyl ether to a phenyl precursor via Mitsunobu or Williamson ether synthesis. For example, using 3-hydroxyphenyl derivatives with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
- Step 2 : Enzymatic resolution using Sphingomonas sp. HXN-200 microbial cells to achieve enantiopure (1S) configuration. This method yields >98% enantiomeric excess (ee) for vicinal diols, as demonstrated in analogous compounds like 1-(4-chlorophenyl)-1,2-ethanediol .
Q. How can researchers ensure the stereochemical integrity of the (1S) configuration during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to monitor enantiopurity. Retention times and peak areas confirm (1S) configuration .
- Circular Dichroism (CD) : Compare CD spectra with known (1S)-configured ethanediol standards. A positive Cotton effect at 220–240 nm is indicative of the correct stereochemistry .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., diol-protected derivatives) to confirm absolute configuration .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+Na]⁺ with <3 ppm error .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C for similar diols .
Advanced Research Questions
Q. What strategies address low yield in the coupling of the methoxyethoxy methoxy group to the phenyl ring?
Methodological Answer:
- Optimize Reaction Conditions : Increase equivalents of 2-methoxyethoxy methyl chloride (1.5–2.0 eq) and use anhydrous DMF as solvent to minimize hydrolysis .
- Catalyst Screening : Replace traditional PPh₃ with polymer-supported catalysts (e.g., PS-PPh₃) to improve reaction efficiency and simplify purification .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, enhancing yield by 15–20% .
Q. How does the compound’s stereochemistry influence its biological activity or interaction with enzymes?
Methodological Answer:
- Enzyme Binding Studies : Molecular docking simulations (e.g., AutoDock Vina) show (1S) configuration aligns with the active site of alcohol dehydrogenases, enhancing catalytic activity by 30% compared to (1R) isomers .
- Biological Assays : Test inhibition of fungal growth (Boletus edulis cultures) to evaluate stereospecific antifungal effects, as seen in structurally related phenyl-ethanediols .
Q. What computational methods predict the compound’s physicochemical properties and reactivity?
Methodological Answer:
- Joback Method : Predicts boiling point (≈320°C) and solubility (log P ≈ 1.2) based on group contributions .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess stability of methoxyethoxy conformers. The gauche conformation is 2.1 kcal/mol more stable than anti .
- Reactivity Prediction : Use Frontier Molecular Orbital (FMO) theory to identify nucleophilic sites (e.g., diol oxygen atoms with high HOMO energy) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use mechanical exhaust systems to limit airborne exposure, as recommended for structurally similar ethers (e.g., 2-(2-methoxyethoxy)ethanol) .
- PPE : Wear nitrile gloves and chemical-resistant goggles. Avoid latex gloves due to permeation risks .
- Spill Management : Absorb leaks with vermiculite and dispose via licensed hazardous waste contractors. Do not rinse into drains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
